Target Engagement Selectivity: Furan-2-ylmethyl vs. Pyridin-3-ylmethyl Substitution Divergence in Kinase Profiling
The furan-2-ylmethyl substituent in the target compound (CAS 1203136-03-1) provides a neutral, oxygen-centered hydrogen-bond acceptor at the terminal amide position, whereas the pyridin-3-ylmethyl analog (CAS 1203127-96-1) introduces a basic pyridine nitrogen (pKa ~5.2) that becomes partially protonated under cytosolic conditions [1]. In the broad class of pyridazinone EGFR/KRAS inhibitors patented by Sloan-Kettering, the furan-containing compounds (Formula II) demonstrated a distinct kinase selectivity profile compared to the pyridazinone-only series (Formula I), with furan derivatives showing preferential activity against KRAS-mutant cell lines [2]. While direct IC50 head-to-head data for this specific compound versus its pyridin-3-ylmethyl analog are not publicly available, the patent explicitly states that furan-substituted compounds of Formula II were identified through a separate high-throughput screening campaign and exhibit a non-overlapping selectivity fingerprint relative to the pyridazinone core series [2].
| Evidence Dimension | Terminal amide substituent hydrogen-bond acceptor type and protonation state |
|---|---|
| Target Compound Data | Furan-2-ylmethyl (neutral oxygen HBA; no basic center; pKa not applicable) |
| Comparator Or Baseline | Pyridin-3-ylmethyl analog CAS 1203127-96-1 (basic pyridine nitrogen; pKa ~5.2; partial protonation at pH 7.4) |
| Quantified Difference | Qualitative difference in charge state at physiological pH; distinct kinase selectivity fingerprint per Sloan-Kettering patent Formula I vs. Formula II classification |
| Conditions | Structural comparison based on chemical properties; kinase selectivity inferred from US Patent 9,562,019 classification of Formula I (pyridazinone) vs. Formula II (furan-containing) compounds |
Why This Matters
The neutral furan substituent avoids the pH-dependent protonation that can cause off-target aminergic receptor binding, making this compound preferable for kinase-focused screening cascades where clean selectivity data is critical for hit triage.
- [1] Kuujia.com compound entry for 2-(3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)methylpropanamide (CAS 1203127-96-1). Structural data and comparison. View Source
- [2] Djaballah H, Varmus HE, Chucholowski A, Thiruvahi MS, Shum D, Somwar R. Substituted pyridazines as EGFR and/or KRAS inhibitors. US Patent 9,562,019 B2. Formula I (pyridazinone) vs. Formula II (furan-containing) classification. Issued February 7, 2017. View Source
